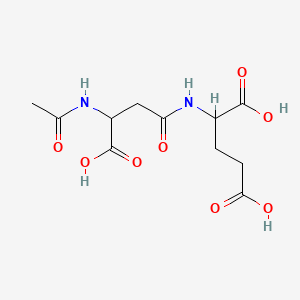
beta-Spaglumic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Spaglumic acid: is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate, a naturally occurring neurotransmitter. It is used in allergic eye conditions due to its ability to stabilize mast cells . This compound is also known for its neuroprotective properties and is being studied for its potential therapeutic applications in various neurological and ocular conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Spaglumic acid can be synthesized through a one-pot synthesis method. This involves the reaction of N-Acetyl-l-aspartylglutamate with specific reagents under controlled conditions to yield the β-aspartyl isoform. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale synthesis techniques. These methods involve the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. The industrial production process also includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Spaglumic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceutical and chemical industries .
Aplicaciones Científicas De Investigación
Beta-Spaglumic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its role as a neurotransmitter and its effects on cellular signaling pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Beta-Spaglumic acid functions as a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. This compound blocks the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. This inhibition occurs through the inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation . Additionally, it modulates glutamate receptors, particularly focusing on the metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission .
Comparación Con Compuestos Similares
N-Acetyl-l-aspartylglutamate: This is the parent compound from which beta-Spaglumic acid is derived. It is also a neurotransmitter with similar properties.
Isospaglumic Acid: This is the α-aspartyl isoform of N-Acetyl-l-aspartylglutamate and has similar applications and properties.
Uniqueness: this compound is unique due to its specific β-aspartyl configuration, which gives it distinct properties and applications compared to its similar compounds. Its ability to stabilize mast cells and modulate glutamate receptors makes it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C11H16N2O8 |
|---|---|
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
2-[(3-acetamido-3-carboxypropanoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21) |
Clave InChI |
GUCKKCMJTSNWCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















